Acetamide,3,4-trichlorofluoren-2-yl)-
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Overview
Description
ACETAMIDE,N-(7-BROMO-1,3,4-TRICHLOROFLUOREN-2-YL)-: is a complex organic compound characterized by its unique structure, which includes a fluorenyl group substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-(7-BROMO-1,3,4-TRICHLOROFLUOREN-2-YL)- typically involves the reaction of 7-bromo-1,3,4-trichlorofluorene with acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and efficiency, with stringent control over reaction parameters to minimize impurities and maximize yield.
Chemical Reactions Analysis
Types of Reactions: ACETAMIDE,N-(7-BROMO-1,3,4-TRICHLOROFLUOREN-2-YL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The bromine and chlorine atoms in the fluorenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and halogenating agents for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylamines.
Scientific Research Applications
ACETAMIDE,N-(7-BROMO-1,3,4-TRICHLOROFLUOREN-2-YL)- has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of ACETAMIDE,N-(7-BROMO-1,3,4-TRICHLOROFLUOREN-2-YL)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
ACETAMIDE,N-(4-BROMOPHENYL)-: This compound has a similar acetamide structure but with a different aromatic substitution pattern.
ACETAMIDE,N-(3,4-DICHLOROPHENYL)-: Another related compound with chlorine substitutions on the aromatic ring.
Uniqueness: ACETAMIDE,N-(7-BROMO-1,3,4-TRICHLOROFLUOREN-2-YL)- is unique due to its specific substitution pattern on the fluorenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
737-32-6 |
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Molecular Formula |
C15H9BrCl3NO |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-(7-bromo-1,3,4-trichloro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H9BrCl3NO/c1-6(21)20-15-12(17)10-5-7-4-8(16)2-3-9(7)11(10)13(18)14(15)19/h2-4H,5H2,1H3,(H,20,21) |
InChI Key |
VOMBDTROMPBUKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(C3=C(C2)C=C(C=C3)Br)C(=C1Cl)Cl)Cl |
Origin of Product |
United States |
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